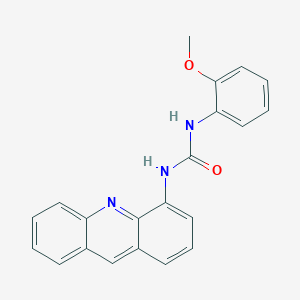
1-Acridin-4-yl-3-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acridin-4-yl-3-(2-methoxyphenyl)urea is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
准备方法
The synthesis of 1-Acridin-4-yl-3-(2-methoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-arylamino benzoic acids through the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines.
Cyclization: The cyclization of the resulting compounds by polyphosphoric acid yields acridone derivatives.
Urea Formation: The acridone derivatives are then reacted with isocyanates to form the desired urea linkage, resulting in this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
化学反应分析
1-Acridin-4-yl-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Acridin-4-yl-3-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: It is used in the development of dyes, fluorescent materials, and other industrial applications.
作用机制
The mechanism of action of 1-Acridin-4-yl-3-(2-methoxyphenyl)urea involves its interaction with biological targets such as DNA and enzymes. The acridine moiety can intercalate into double-stranded DNA, disrupting its helical structure and affecting biological processes involving DNA . This intercalation is driven by charge transfer and π-stacking interactions. Additionally, the compound may inhibit enzymes such as topoisomerases and telomerases, which are involved in DNA replication and repair .
相似化合物的比较
1-Acridin-4-yl-3-(2-methoxyphenyl)urea can be compared with other acridine derivatives, such as:
Amsacrine: Known for its anticancer activity and ability to intercalate into DNA.
Proflavine: Used as an antibacterial agent and disinfectant.
Acriflavine: Another antibacterial agent with a similar acridine structure
The uniqueness of this compound lies in its specific substitution pattern and urea linkage, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.
属性
CAS 编号 |
6936-85-2 |
|---|---|
分子式 |
C21H17N3O2 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
1-acridin-4-yl-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-12-5-4-10-17(19)23-21(25)24-18-11-6-8-15-13-14-7-2-3-9-16(14)22-20(15)18/h2-13H,1H3,(H2,23,24,25) |
InChI 键 |
VIMLJZIGZNWHAD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC4=CC=CC=C4N=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)

![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)



